molecular formula C10H11BrO2 B8696568 4-Bromo-2-cyclopropoxy-1-methoxybenzene

4-Bromo-2-cyclopropoxy-1-methoxybenzene

Cat. No. B8696568
M. Wt: 243.10 g/mol
InChI Key: RZOZNYZNYMTHIR-UHFFFAOYSA-N
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Patent
US08927546B2

Procedure details

Into a 25 mL flame-dried flask were added diethylzinc (8.75 mL, 1 N solution in hexanes). The solution was cooled to −20° C. and a solution of trichloroacetic acid (1.43 g, 8.75 mmol, dissolved in 2 mL of CH2Cl2 was added dropwise over 10 min, then the solution was stirred an additional 20 min. A solution of diiodomethane (2.38 g, 8.89 mmol) in 1 mL CH2Cl2 was then added dropwise and the solution was stirred an additional 20 minutes. A solution of 4-bromo-1-methoxy-2-vinyloxy-benzene (1.029 g, 4.365 mmol, dissolved in 900 uL CH2Cl2) was then added and the reaction mixture was stirred for 8 h at room temperature. The reaction mixture was poured onto a 100 mL 1 N aqueous HCl solution containing some ice, then extracted 3× with EtOAc. The combined organic phase was washed with 1 N aqueous NaHCO3, brine, then dried (MgSO4), filtered and concentrated. Purification by flash column on silica gel (0-100% Hexanes/EtOAc gradient) to afford titled compound as a colorless crystalline solid (738 mg, 67%). 1H NMR (DMSO-d6) 7.33 (s, 1H), 7.06 (d, J=8.4, 1H), 6.90 (d, J=8.4, 1H), 3.84 (m, 1H), 3.70 (s, 3H), 0.75 (m, 2H), 0.64 (m, 2H). LC/MS (Method B) 3.64 min, [M+1]+ 243/245.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
4-bromo-1-methoxy-2-vinyloxy-benzene
Quantity
900 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
I[CH2:2]I.[Br:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([O:13][CH:14]=[CH2:15])[CH:6]=1.Cl>C(Cl)Cl>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([O:13][CH:14]2[CH2:2][CH2:15]2)[CH:6]=1

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
ICI
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
4-bromo-1-methoxy-2-vinyloxy-benzene
Quantity
900 μL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)OC=C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the solution was stirred an additional 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 mL flame-dried flask
ADDITION
Type
ADDITION
Details
were added diethylzinc (8.75 mL, 1 N solution in hexanes)
DISSOLUTION
Type
DISSOLUTION
Details
a solution of trichloroacetic acid (1.43 g, 8.75 mmol, dissolved in 2 mL of CH2Cl2
ADDITION
Type
ADDITION
Details
was added dropwise over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
the solution was stirred an additional 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 8 h at room temperature
Duration
8 h
ADDITION
Type
ADDITION
Details
containing some ice
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
WASH
Type
WASH
Details
The combined organic phase was washed with 1 N aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column on silica gel (0-100% Hexanes/EtOAc gradient)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)OC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 738 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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